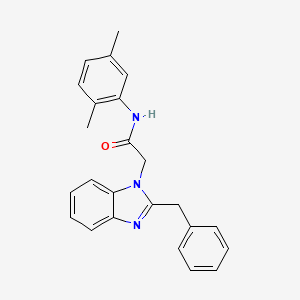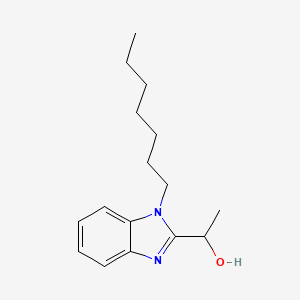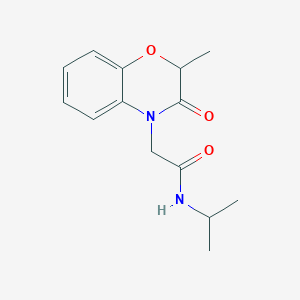
2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and an acetamide group, which can influence its chemical reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with benzyl aldehyde under acidic conditions.
N-Alkylation: The benzimidazole is then alkylated with 2-bromo-N-(2,5-dimethylphenyl)acetamide in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification process using industrial-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
The benzimidazole core is known for its biological activity, including antimicrobial and anticancer properties. This compound could be explored for its potential as a therapeutic agent in these areas.
Medicine
In medicine, the compound’s potential therapeutic effects could be investigated further. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide exerts its effects likely involves interactions with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, potentially inhibiting their activity. The acetamide group might enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-phenylacetamide: Similar structure but lacks the dimethyl groups on the phenyl ring.
2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(2-methylphenyl)acetamide: Similar structure with only one methyl group on the phenyl ring.
Uniqueness
The presence of the 2,5-dimethylphenyl group in 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide distinguishes it from similar compounds. This modification can influence the compound’s chemical reactivity, solubility, and biological activity, potentially making it more effective in certain applications.
Properties
Molecular Formula |
C24H23N3O |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-(2-benzylbenzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H23N3O/c1-17-12-13-18(2)21(14-17)26-24(28)16-27-22-11-7-6-10-20(22)25-23(27)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,26,28) |
InChI Key |
FCXHLEKLILNXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Methoxyphenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11119261.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]methanesulfonamide](/img/structure/B11119278.png)
![N-[1-(4-ethoxyphenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11119284.png)

![2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(Z)-(furan-2-YL)methylidene]acetohydrazide](/img/structure/B11119297.png)
![6-hexyl-7-hydroxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B11119302.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11119304.png)
![Ethyl 4-(4-fluorophenyl)-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11119306.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B11119330.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B11119333.png)
![N-[(1E)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11119342.png)
![4-[((E)-2-{2-[(3-Fluorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl acetate](/img/structure/B11119344.png)
![4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11119347.png)
